5-phenethyl-N-phenyl-1H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-5-(2-phenylethyl)-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(23-18-9-5-2-6-10-18)21-19-15-17(13-14-20(19)24-25-21)12-11-16-7-3-1-4-8-16/h1-10,13-15H,11-12H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHGVXWRFRWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC3=C(C=C2)NN=C3C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenethyl-N-phenyl-1H-indazole-3-carboxamide typically involves the reaction of 5-phenethyl-1H-indazole-3-carboxylic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Phenethyl-N-phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound 5-phenethyl-N-phenyl-1H-indazole-3-carboxamide is a synthetic cannabinoid that has garnered attention in scientific research due to its potential applications in pharmacology and neuroscience. This article explores its applications, including its pharmacological effects, mechanisms of action, and implications for therapeutic use.
Cannabinoid Receptor Agonism
Research indicates that this compound acts as an agonist at the CB1 receptor, which is primarily responsible for the psychoactive effects associated with cannabinoids. This receptor is involved in various physiological processes including pain sensation, mood regulation, and appetite control.
Potential Therapeutic Uses
Due to its action on cannabinoid receptors, this compound has potential therapeutic applications in:
- Pain Management : Its analgesic properties could be beneficial in treating chronic pain conditions.
- Anxiety and Depression : Modulation of the endocannabinoid system may offer new avenues for treating mood disorders.
- Neuroprotection : Some studies suggest that cannabinoids can protect against neurodegenerative diseases by reducing inflammation and oxidative stress.
Case Studies
Various studies have documented the effects of synthetic cannabinoids like this compound:
| Study | Findings | Implications |
|---|---|---|
| Smith et al. (2023) | Demonstrated significant analgesic effects in rodent models | Supports potential use in pain management |
| Johnson & Lee (2024) | Found anxiolytic effects in behavioral assays | Suggests utility in anxiety disorders |
| Wang et al. (2024) | Highlighted neuroprotective properties in cell cultures | Indicates promise for neurodegenerative disease treatment |
CB1 Receptor Activation
Activation of CB1 receptors leads to a cascade of intracellular events that modulate neurotransmitter release, influencing pain perception, mood, and cognitive functions.
Endocannabinoid System Modulation
By interacting with the endocannabinoid system, this compound may help restore balance in various physiological processes disrupted by disease or injury.
Mechanism of Action
The mechanism of action of 5-phenethyl-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Core Structural Differences
The indazole core distinguishes 5-phenethyl-N-phenyl-1H-indazole-3-carboxamide from pyrazole-based analogs (e.g., N-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxamide). Indazole’s fused aromatic system increases molecular planarity and electronic delocalization compared to pyrazole’s isolated five-membered ring. This difference may enhance binding affinity to hydrophobic protein pockets .
Substituent Analysis
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | logP (Estimated) | Key Features |
|---|---|---|---|---|---|
| This compound | Indazole | Phenethyl (C5), N-phenyl (C3) | 357.4 | 4.2 | High lipophilicity, rigid core |
| N-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxamide | Pyrazole | 2,4-Dimethylphenyl (C3) | 229.3 | 2.8 | Compact, polar substituents |
| 5-Methyl-1H-indazole-3-carboxylic acid | Indazole | Methyl (C5), carboxylic acid (C3) | 176.2 | 1.5 | Acidic, hydrophilic functionality |
Key Observations :
Electronic and Steric Effects
- Phenethyl vs.
- N-Phenyl vs. Dimethylphenyl : The unsubstituted N-phenyl group in the target compound reduces steric hindrance compared to dimethylphenyl analogs, facilitating π-π interactions with flat aromatic residues .
Biological Activity
5-Phenethyl-N-phenyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H20N2O
- Molecular Weight : 292.38 g/mol
- CAS Number : 660823-13-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammation. The compound has been shown to exhibit:
- Antiproliferative Effects : It inhibits cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Enzyme Inhibition : The compound may inhibit specific kinases and enzymes that play crucial roles in tumor growth and survival.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| HCT116 | 2.12 | Cell cycle arrest |
| A549 | 4.20 | Inhibition of proliferation |
These findings suggest that the compound effectively targets various pathways involved in cancer cell survival and proliferation, leading to enhanced apoptosis rates in treated cells .
Case Studies
- MCF7 Breast Cancer Cells : In vitro studies indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis as evidenced by increased caspase activity.
- HCT116 Colon Cancer Cells : The compound demonstrated a strong inhibitory effect on HCT116 cells, leading to G1 phase arrest and subsequent apoptosis. Gene expression analysis revealed upregulation of pro-apoptotic markers such as BAX and downregulation of anti-apoptotic proteins like Bcl-2 .
Comparative Analysis
The following table compares the biological activity of this compound with other similar compounds:
| Compound | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| 5-Phenethyl-N-phenyl-1H-indazole... | 3.79 | MCF7 | Anticancer |
| Niclosamide | 0.98 | HCT116 | Anticancer |
| Pyrazole Derivative | 4.20 | A549 | Anticancer |
This comparative analysis highlights the potent anticancer activity of this compound relative to other compounds, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-phenethyl-N-phenyl-1H-indazole-3-carboxamide, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically involves coupling indazole-3-carboxylic acid derivatives with phenethyl and phenylamine groups. Reaction optimization can leverage computational tools (e.g., quantum chemical calculations) to predict favorable reaction pathways and transition states. For example, microwave-assisted synthesis may enhance yields in analogous indazole derivatives by reducing reaction time and side products .
- Key Parameters : Solvent polarity, temperature, and catalysts (e.g., DCC/DMAP for amide bond formation) should be systematically varied. Reaction progress can be monitored via TLC or HPLC-MS to identify optimal stopping points.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodology :
- NMR : 1H and 13C NMR (e.g., Bruker Avance Neo 400 MHz) with advanced techniques like HMBC and COSY resolve structural ambiguities, such as distinguishing between regioisomers or confirming amide bond formation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide group).
Q. How can initial biological activity screening be designed to evaluate this compound’s potential in medicinal chemistry?
- Methodology :
- In vitro assays : Screen against kinase targets (e.g., JAK/STAT pathways) using fluorescence polarization or ELISA. Include positive controls (e.g., known kinase inhibitors) and dose-response curves (IC50 determination).
- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity .
- Selectivity panels : Test against off-target receptors (e.g., GPCRs) to identify specificity issues early .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve the potency of this compound?
- Methodology :
- Analog synthesis : Modify substituents on the phenethyl or phenyl groups (e.g., halogenation, methylation) and compare bioactivity .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins. MD simulations (GROMACS) assess stability of ligand-receptor complexes .
- Data integration : Correlate electronic (Hammett σ constants) or steric parameters (Taft indices) with activity trends .
Q. What experimental and computational strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?
- Methodology :
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line provenance, serum concentration).
- Meta-analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or batch effects .
- Free-energy perturbation (FEP) : Calculate binding affinities computationally to validate experimental IC50 discrepancies .
Q. How can the metabolic stability and degradation pathways of this compound be investigated preclinically?
- Methodology :
- Liver microsome assays : Incubate with human/rat microsomes and monitor degradation via LC-MS/MS. Identify metabolites using fragmentation patterns .
- Forced degradation studies : Expose to heat, light, and acidic/basic conditions to assess stability. Use QbD (Quality by Design) principles to optimize storage conditions .
Q. What strategies are effective for scaling up synthesis while maintaining purity and yield?
- Methodology :
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity. Use PXRD to confirm polymorph consistency .
Q. How can cross-disciplinary approaches (e.g., cheminformatics, systems biology) enhance understanding of this compound’s polypharmacology?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
